Somatostatin acetate

Description

Properties

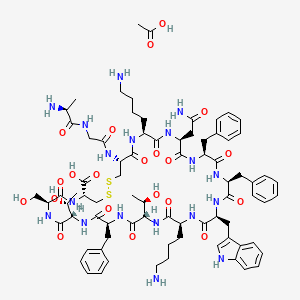

IUPAC Name |

acetic acid;(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNCDIZASLOMM-HMAILDBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H108N18O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-66-1 | |

| Record name | Somatostatin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054472661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOMATOSTATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6R2N217HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Somatostatin acetate mechanism of action in neuronal cells

An In-depth Technical Guide to the Mechanism of Action of Somatostatin Acetate in Neuronal Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin (SST), a cyclic neuropeptide, and its synthetic acetate salt form, are potent neuromodulators in the central nervous system (CNS). Acting through a family of five distinct G-protein coupled receptors (SSTR1-5), somatostatin exerts a predominantly inhibitory influence on neuronal excitability and neurotransmitter release. This guide provides a detailed examination of the molecular mechanisms underpinning somatostatin's action in neuronal cells. It covers receptor binding and activation, downstream intracellular signaling cascades, modulation of ion channel activity, and the resulting physiological effects. This document synthesizes quantitative data from key studies, outlines common experimental protocols for investigating the somatostatinergic system, and provides visual diagrams of the core signaling pathways.

Introduction

Somatostatin is endogenously present in two primary bioactive forms, SST-14 and SST-28[1]. It is expressed in specific subpopulations of interneurons throughout the CNS, where it often co-localizes with the classical inhibitory neurotransmitter GABA[2][3]. Its function as a neurotransmitter and neuromodulator is critical for fine-tuning neuronal activity and has been implicated in processes such as learning, memory, and the pathophysiology of several neuropsychiatric disorders[4][5]. This compound, a synthetic and stable form, mimics these endogenous actions and is a valuable tool for research and therapeutic development. The peptide's effects are initiated by its binding to one or more of the five SSTR subtypes, which exhibit distinct but overlapping distribution patterns in the brain and couple to various intracellular effector systems[4][6].

Somatostatin Receptors (SSTRs) and Ligand Binding

All five SSTR subtypes are members of the GPCR superfamily and are coupled to inhibitory G-proteins (Gαi/o) that are sensitive to pertussis toxin[7][8]. This interaction is the primary step that triggers the downstream signaling events. The binding affinity of somatostatin for its receptors is typically in the low nanomolar range, indicating a high-potency interaction.

Data Presentation: Receptor Binding Affinities and Functional Potency

The following tables summarize key quantitative data regarding the binding and functional effects of somatostatin in various neuronal and model cell systems.

Table 1: Somatostatin Receptor Binding Affinities (Kd)

| Cell Type / Preparation | Receptor Subtype(s) | Ligand | Kd (nM) | Reference |

|---|---|---|---|---|

| Mouse Cortical Neurons | Mixed Population | 125I-CGP 23996 | 2.76 | [9] |

| RINm5F Insulinoma Cells | Mixed Population | 125I-Tyr11]SRIF | 0.04 ± 0.01 | [10] |

| RINm5F Insulinoma Cells | Mixed Population | Somatostatin | 0.24 ± 0.04 | [10] |

| C6 Glioma Cells | Mixed Population | 177Lu-DOTA-Peptide 2 | 12.06 | [3] |

| HEK-SST2 Cells | SSTR2 | 177Lu-DOTA-TATE | 0.08 ± 0.02 |[11] |

Table 2: Functional Inhibitory/Excitatory Concentrations (IC50/EC50)

| Effect | Neuronal System | IC50 / EC50 | Reference |

|---|---|---|---|

| Inhibition of Ca2+ Current | Guinea-pig Submucosal Neurons | ~4 nM | [1] |

| Hyperpolarization | Rat Subicular Neurons | ~100 nM (EC50) | [4] |

| Inhibition of IL-6 Release | Rat Cortical Astrocytes | ~10 nM (EC50) | [8] |

| Inhibition of Insulin Secretion | RINm5F Insulinoma Cells | 0.43 ± 0.15 nM (IC50) |[10] |

Table 3: Modulation of Neuronal Ion Currents

| Ion Current | Neuronal System | Effect | Magnitude | Reference |

|---|---|---|---|---|

| High-Voltage Activated Ca2+ | Rat Neostriatal Neurons | Inhibition | ~35% | [12] |

| High-Voltage Activated Ca2+ | Guinea-pig Submucosal Neurons | Inhibition | Up to 50% | [1] |

| Inwardly Rectifying K+ (GIRK) | Rat Thalamic Reticular Neurons | Activation | 15 ± 3% increase in conductance | [7][13] |

| Miniature EPSCs | Rat Thalamic Reticular Neurons | Inhibition (Frequency) | 33 ± 8% reduction | [7][13] |

| Evoked EPSCs | Rat Thalamic Reticular Neurons | Inhibition (Amplitude) | Depression to 37 ± 8% of control |[7][13] |

Core Signaling Pathways

The binding of somatostatin to its receptors initiates a cascade of intracellular events, leading to the modulation of neuronal function. The primary mechanisms include the inhibition of adenylyl cyclase, direct G-protein modulation of ion channels, and activation of other enzymatic pathways.

Canonical Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized action of SSTRs is the inhibition of adenylyl cyclase (AC) activity. This occurs via the Gαi subunit of the G-protein complex. This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA)[8][10][14]. This pathway is fundamental to many of somatostatin's inhibitory effects on hormone and neurotransmitter release[10]. In some cases, SSTR activation can inhibit forskolin-stimulated cAMP accumulation by up to 50% in brain tissues like the frontal cortex and hypothalamus[15].

Modulation of Ion Channels

Somatostatin directly modulates the activity of several key neuronal ion channels, leading to changes in membrane potential and calcium influx. These effects are often mediated by the Gβγ subunits of the G-protein complex and are generally independent of cAMP[1][16].

-

Potassium (K+) Channels: Somatostatin activates inwardly rectifying K+ channels (GIRK or Kir3) and KCNQ (M-type) channels[4][7]. The opening of these channels allows K+ to exit the cell, leading to membrane hyperpolarization and a decrease in neuronal excitability[4][17][18]. This action is mediated by SSTR2 and SSTR4 in some systems[5].

-

Calcium (Ca2+) Channels: Somatostatin inhibits high-voltage activated Ca2+ channels, particularly N-type and P/Q-type channels[7][12]. This reduces the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release[15]. This inhibitory action is a primary mechanism by which somatostatin presynaptically suppresses the release of other neurotransmitters, such as glutamate[2][7].

Other Signaling Pathways

Beyond the canonical cAMP pathway and direct ion channel modulation, SSTRs can engage other signaling molecules:

-

MAPK Pathway: SSTRs, particularly SSTR1, can activate the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This activation is complex and can involve Ras, Raf-1, and the protein tyrosine phosphatase SHP-2[19][20]. The functional consequence of this pathway in neurons is context-dependent, influencing processes from cell proliferation to synaptic plasticity[2].

-

Protein Kinase C (PKC): In some neuronal types, SSTR signaling involves PKC. For instance, SSTR4 can signal to voltage-gated Ca2+ channels via a Gq-PKC pathway in retinal neurons[14]. PKC activation can also be part of a negative feedback loop, reducing the subsequent inhibition of Ca2+ channels by somatostatin[21].

-

cGMP-dependent Protein Kinase (cGMP-PK): Evidence suggests that a soluble pathway involving cGMP-PK contributes to the sustained inhibition of neuronal calcium channels by somatostatin[22].

Experimental Protocols

Investigating the mechanism of action of somatostatin in neurons requires specialized techniques. Below are outlines of common experimental workflows.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure ion channel currents and changes in membrane potential in a single neuron.

Objective: To measure the effect of this compound on voltage-gated Ca2+ currents and inwardly rectifying K+ currents.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from hippocampus or cortex) from a rodent model. Maintain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

-

Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics. Target neurons of interest (e.g., pyramidal neurons).

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass with a resistance of 3-8 MΩ.

-

Internal Solution:

-

For K+ Currents: Fill pipettes with a potassium gluconate-based solution containing (in mM): 128 KCl, 10 HEPES, 10 EGTA, 2 MgATP, and 0.5 Na2GTP, pH adjusted to 7.2[6].

-

For Ca2+ Currents: Fill pipettes with a cesium-based solution to block K+ channels, containing (in mM): CsCl, HEPES, EGTA, MgATP, Na2GTP, and QX-314 to block Na+ channels.

-

-

Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

-

Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition:

-

Clamp the neuron at a holding potential (e.g., -70 mV).

-

To measure Ca2+ currents, apply depolarizing voltage steps (e.g., to 0 mV).

-

To measure GIRK currents, apply hyperpolarizing voltage ramps or steps.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse this compound (e.g., 100 nM - 1 µM) into the bath and record the changes in ion currents.

-

Washout: Perfuse with standard aCSF to determine the reversibility of the effect.

Protocol: cAMP Accumulation Assay

This biochemical assay is used to measure changes in intracellular cAMP levels in a cell population.

Objective: To determine if this compound inhibits adenylyl cyclase activity in cultured neuronal cells.

Methodology:

-

Cell Culture: Plate neuronal cells (e.g., primary cortical cultures or a suitable cell line) in 48-well plates and grow to confluency[23].

-

Pre-incubation: Wash cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor such as IBMX (isobutylmethylxanthine) to prevent cAMP degradation.

-

Treatment: Treat cells with different concentrations of this compound for a defined period. Include control wells (no somatostatin) and wells with an adenylyl cyclase stimulator like forskolin.

-

Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay[24][25].

-

Data Analysis: Normalize cAMP levels to protein concentration in each sample. Plot a dose-response curve to calculate the IC50 for somatostatin's inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

The mechanism of action of this compound in neuronal cells is multifaceted, primarily characterized by potent inhibitory effects. Through its interaction with five distinct Gi/o-coupled receptors, somatostatin orchestrates a reduction in neuronal excitability and synaptic transmission. The core mechanisms involve the inhibition of the adenylyl cyclase/cAMP pathway, the activation of K+ channels leading to hyperpolarization, and the inhibition of Ca2+ channels to decrease neurotransmitter release. The existence of additional signaling pathways, such as the MAPK cascade, adds further complexity, allowing for the fine-tuning of neuronal function over different timescales. A thorough understanding of these subtype-specific signaling pathways is crucial for the development of targeted therapeutics for neurological and psychiatric disorders where the somatostatinergic system is dysregulated.

References

- 1. Inhibition of calcium currents by noradrenaline, somatostatin and opioids in guinea-pig submucosal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Somatostatin Depresses the Excitability of Subicular Bursting Cells: Roles of Inward Rectifier K+ Channels, KCNQ channels and Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of somatostatin receptor subtypes in membrane ion channel modification by somatostatin in pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Somatostatin Inhibits Thalamic Network Oscillations In Vitro: Actions on the GABAergic Neurons of the Reticular Nucleus | Journal of Neuroscience [jneurosci.org]

- 8. Somatostatin inhibits interleukin 6 release from rat cortical type I astrocytes via the inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin receptors on cortical neurones and adenohypophysis: comparison between specific binding and adenylate cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of somatostatin receptors which mediate inhibition of insulin secretion in RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Somatostatin modulates Ca2+ currents in neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Somatostatin inhibits thalamic network oscillations in vitro: actions on the GABAergic neurons of the reticular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular and Cellular Mechanisms Underlying Somatostatin-Based Signaling in Two Model Neural Networks, the Retina and the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Somatostatin activates an inwardly rectifying K+ conductance in freshly dispersed rat somatotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Somatostatin activates an inwardly rectifying K+ conductance in freshly dispersed rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Selective stimulation of somatostatin receptor subtypes: differential effects on Ras/MAP kinase pathway and cell proliferation in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein kinase C blocks somatostatin-induced modulation of calcium current in chick sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Somatostatin-induced inhibition of neuronal Ca2+ current modulated by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Real-time monitoring of somatostatin receptor-cAMP signaling in live pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]

An In-depth Technical Guide to the Somatostatin Acetate Signaling Pathway via SSTR2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the somatostatin acetate signaling pathway mediated by the somatostatin receptor subtype 2 (SSTR2). It details the molecular mechanisms, quantitative pharmacological data, and key experimental protocols relevant to the study of this critical pathway in physiology and disease.

Introduction to Somatostatin and SSTR2

Somatostatin is a cyclic peptide hormone that plays a pivotal inhibitory role in various physiological processes, including neurotransmission and endocrine and exocrine secretion. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Among these, SSTR2 is a prominent and widely expressed subtype, particularly in neuroendocrine tissues and many types of tumors, making it a key therapeutic target.[1][2] this compound, and its synthetic analogs like octreotide, bind with high affinity to SSTR2, initiating a cascade of intracellular signaling events that ultimately lead to the modulation of cellular functions such as hormone secretion, cell proliferation, and apoptosis.[3][4]

Core Signaling Pathways of SSTR2

Activation of SSTR2 by this compound triggers multiple downstream signaling pathways, primarily through its coupling to pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[5]

Inhibition of Adenylyl Cyclase and Regulation of cAMP

The canonical signaling pathway for SSTR2 involves the inhibition of adenylyl cyclase. Upon agonist binding, the activated Gαi subunit of the G-protein complex dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby decreasing the phosphorylation of its downstream targets that are involved in hormone secretion and cell proliferation.[5]

Modulation of Ion Channels

SSTR2 activation also leads to the modulation of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, which causes membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels.[7] The net effect of these actions is a reduction in intracellular calcium concentration, a key signal for hormone and neurotransmitter release.[8]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

This compound, acting through SSTR2, can inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5] This inhibitory effect is often mediated by the activation of protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate key components of the PI3K cascade.[5]

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The regulation of the MAPK/ERK pathway by SSTR2 is complex and can be cell-type dependent. While some studies report an inhibition of this pathway, often through the activation of phosphatases, others have shown a stimulation of ERK phosphorylation.[5] The differential engagement of scaffolding proteins like β-arrestins may contribute to these varied responses.

Receptor Internalization and Desensitization

Upon prolonged agonist exposure, SSTR2 undergoes desensitization and internalization, a common regulatory mechanism for GPCRs.[9] This process involves the phosphorylation of the receptor, followed by the recruitment of β-arrestins, which uncouple the receptor from G-proteins and target it for endocytosis.[7] The internalized receptors can then be either recycled back to the cell surface or targeted for lysosomal degradation.[4]

Quantitative Data on SSTR2 Ligand Interactions

The following tables summarize key quantitative data for the binding and functional potency of somatostatin and its analogs at the human SSTR2.

| Ligand | Binding Affinity (Ki, nM) | Reference(s) |

| Somatostatin-14 | ~0.1 (Kd) | [6] |

| Somatostatin-28 | High Affinity | [10] |

| Octreotide | 0.9 ± 0.1 | [5] |

| Lanreotide | High Affinity | [4] |

| Pasireotide | High Affinity | [4] |

Table 1: Binding Affinity of Somatostatin and Analogs for SSTR2.

| Assay | Ligand | Parameter | Value (nM) | Reference(s) |

| cAMP Inhibition | Somatostatin-14 | EC50 | 0.35 | [6] |

| cAMP Inhibition | Octreotide | IC50 | 0.3 (0.16-0.55) | [5] |

| cAMP Inhibition | SOM230 (Pasireotide) | EC50 | 58 | [7] |

| Ca2+ Mobilization | Somatostatin-28 | EC50 | 9.65 x 10-8 M | [11] |

Table 2: Functional Potency of Somatostatin Analogs at SSTR2.

Experimental Protocols

Detailed methodologies for key experiments used to study the SSTR2 signaling pathway are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a ligand for SSTR2.

Materials:

-

Cell membranes prepared from cells expressing SSTR2.

-

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled test compound (e.g., this compound).

-

Binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% w/v BSA, protease inhibitors).[12]

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid and gamma counter.

Procedure:

-

In a 96-well plate, add cell membranes (10-20 µg of protein).

-

Add a range of concentrations of the unlabeled test compound.

-

Add the radioligand at a fixed concentration (e.g., ~50 pM).[5]

-

Incubate at 30°C for 60 minutes.[13]

-

Rapidly filter the reaction mixture through the pre-soaked GF/C filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in a gamma counter.

-

Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[5]

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity.

Materials:

-

Cells stably expressing human SSTR2 (e.g., HEK293 or CHO cells).

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX).[5]

-

Forskolin.

-

Test compound (e.g., this compound).

-

cAMP enzyme immunoassay (EIA) kit.

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Wash cells with stimulation buffer.

-

Pre-incubate cells with various concentrations of the test compound for 15 minutes at 37°C.[5]

-

Stimulate cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.[5]

-

Lyse the cells and measure cAMP levels using a cAMP EIA kit according to the manufacturer's instructions.

-

Generate a standard curve and calculate the cAMP concentration in each sample.

-

Plot the percentage of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50 value.[5]

Western Blot for Phosphorylated ERK1/2 and Akt

This protocol detects the phosphorylation status of key signaling proteins.

Materials:

-

Cells expressing SSTR2.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against phosphorylated and total ERK1/2 and Akt.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Serum-starve cells overnight.

-

Treat cells with the test compound at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.[5]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect protein bands using an ECL detection reagent and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 or Akt as a loading control.[5]

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of SSTR2.

Materials:

-

Cells expressing tagged SSTR2 (e.g., with GFP or HA).[7][11]

-

Test compound.

-

Fixation solution (e.g., 4% formaldehyde).

-

Mounting medium with DAPI.

-

Confocal microscope or high-content imager.

Procedure:

-

Seed cells in a suitable imaging plate or slide.

-

Treat cells with the test compound for a specific time course (e.g., 30 minutes) at 37°C.[9]

-

Wash cells with PBS and fix with formaldehyde.

-

Mount the cells with a DAPI-containing mounting medium.

-

Image the cells using a confocal microscope.

-

Quantify receptor internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular compartments.[11]

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration.

Materials:

-

Cells expressing SSTR2.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[7]

-

Extracellular solution (e.g., HBSS).

-

Test compound.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with the extracellular solution.

-

Place the plate in the fluorescence reader and record a baseline fluorescence signal.

-

Inject the test compound and continue to monitor fluorescence changes over time.

-

Analyze the data to determine the peak fluorescence response, which corresponds to the increase in intracellular calcium.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core SSTR2 signaling pathway and a typical experimental workflow.

Caption: Core signaling pathways activated by this compound via the SSTR2 receptor.

Caption: A typical experimental workflow for a cAMP inhibition assay.

Conclusion

The this compound signaling pathway via SSTR2 is a multifaceted network that plays a crucial role in regulating cellular function, particularly in neuroendocrine systems. A thorough understanding of its core signaling cascades, quantitative pharmacology, and the experimental methodologies used for its investigation is essential for researchers and drug development professionals. This guide provides a foundational resource for further exploration and therapeutic targeting of this important pathway.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Somatostatin (SSTR2) receptors mediate phospholipase C-independent Ca2+ mobilization in rat AR42J pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 10. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

The Role of Somatostatin Acetate in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin acetate, a synthetic analog of the natural peptide hormone somatostatin, exerts a potent inhibitory influence on pancreatic beta-cells, primarily by suppressing insulin secretion. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on beta-cell function. Detailed experimental protocols for studying these interactions are presented, and key signaling cascades are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in the field of diabetes and metabolic disease drug development.

Introduction

Somatostatin is a key paracrine regulator within the pancreatic islets of Langerhans, secreted by delta-cells.[1][2] Its synthetic and more stable analog, this compound, is utilized therapeutically to inhibit the secretion of various hormones, including insulin.[3] Understanding the precise mechanisms by which this compound modulates pancreatic beta-cell function is critical for the development of targeted therapies for conditions such as hyperinsulinism and for refining our knowledge of islet pathophysiology in diabetes.[1] This document serves as a technical resource, consolidating current knowledge on the inhibitory actions of this compound on insulin secretion.

Mechanism of Action of this compound in Pancreatic Beta-Cells

The primary function of this compound in pancreatic beta-cells is the potent inhibition of insulin secretion.[1][3][4] This is achieved through a multi-faceted mechanism initiated by the binding of somatostatin to its specific G-protein coupled receptors (GPCRs) on the beta-cell surface.[1][5]

Somatostatin Receptors (SSTRs) in Human and Rodent Beta-Cells

Pancreatic beta-cells express multiple subtypes of somatostatin receptors (SSTRs), with notable differences between species. In humans, SSTR2 is the predominant receptor subtype in beta-cells, although other isoforms like SSTR1, SSTR3, and SSTR5 also contribute to the effects of somatostatin.[1][5] In contrast, rodent beta-cells predominantly express SSTR5.[1][5] This species-specific difference is a crucial consideration in preclinical research.

Table 1: Somatostatin Receptor Subtype Expression in Pancreatic Islet Cells

| Receptor Subtype | Human Beta-Cells | Human Alpha-Cells | Human Delta-Cells | Rodent Beta-Cells | Rodent Alpha-Cells |

| SSTR1 | Strongly expressed in all beta-cells[6][7] | Moderately expressed (26%)[6] | Few[6] | Present | - |

| SSTR2 | Present (46%)[6]; functionally dominant[5] | Strongly expressed (89%)[6] | Few[6] | - | Predominantly SSTR2[1][5] |

| SSTR3 | Poorly expressed[6] | Occasionally detected[6] | Few[6] | Present | - |

| SSTR4 | Absent[6] | Absent[6] | Absent[6] | Present | - |

| SSTR5 | Abundantly expressed (87%)[6] | Moderately expressed (35%)[6] | Preferentially expressed (75%)[6] | Predominantly SSTR5[1][4][8] | - |

Intracellular Signaling Pathways

Upon binding to SSTRs, which are coupled to inhibitory G-proteins (Gi/o), this compound triggers a cascade of intracellular events that collectively suppress insulin secretion.[1][5]

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3][5] Reduced cAMP attenuates the potentiation of insulin exocytosis.

-

Modulation of Ion Channel Activity:

-

Activation of K+ Channels: Somatostatin activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[5][9] This hyperpolarization moves the membrane potential further from the threshold required to open voltage-gated calcium channels.

-

Inhibition of Ca2+ Channels: Somatostatin directly inhibits voltage-gated Ca2+ channels (specifically P/Q-type), reducing the influx of calcium that is a critical trigger for insulin vesicle fusion and exocytosis.[1][5]

-

-

Direct Inhibition of Exocytosis: Evidence suggests that somatostatin can also directly inhibit the exocytotic machinery downstream of Ca2+ influx, in a manner independent of cAMP and Ca2+ concentration changes.[1][5]

-

Inhibition of Glucose Metabolism: Somatostatin has been shown to inhibit glucose-stimulated oxidative respiration in murine beta-cells, which would lead to a decrease in the ATP/ADP ratio, further contributing to the opening of ATP-sensitive potassium (KATP) channels and membrane hyperpolarization.[4]

Quantitative Effects of this compound on Insulin Secretion

The inhibitory effect of somatostatin on insulin secretion is dose-dependent and can be substantial.

Table 2: Quantitative Data on the Inhibition of Insulin Secretion by Somatostatin

| Parameter | Species/Model | Somatostatin Analog/Concentration | Effect on Insulin Secretion | Reference |

| Inhibition of Depolarization-Evoked Exocytosis | Human beta-cells | Somatostatin | >70% reduction | [5] |

| Inhibition of Glucose-Stimulated Insulin Secretion | Conscious, catheterized rats | BIM23014C (7.5 μg, i.v.) | Plasma insulin reduced from 4.5±0.5 ng/ml to 2.3±0.5 ng/ml | [10] |

| Inhibition of Basal Insulin Secretion | Maturity-onset diabetics | Somatostatin infusion | ~50% inhibition | [11] |

| Inhibition of Glucose-Stimulated O2 Consumption | Isolated mouse islets | Somatostatin (100 nM) | Abolished glucose-stimulated ΔO2 | [4] |

| Inhibition of Glucose-Stimulated O2 Consumption | MIN6 cells (murine beta-cell line) | Somatostatin (100 nM) | 80 ± 28% inhibition of glucose-stimulated ΔO2 | [4] |

| Modulation of Biphasic Insulin Secretion | Perfused rat pancreas | Somatostatin-28 (32 and 80 pM) | Marked attenuation of both first and second phases | [12] |

| Modulation of First-Phase Insulin Secretion | Perfused rat pancreas | Somatostatin-28 (16 pM) | Suppression of only the first phase | [12] |

Experimental Protocols

Investigating the function of this compound in pancreatic beta-cells involves a variety of in vitro and in vivo techniques.

In Vitro Islet Secretion Assay (Static Incubation)

This protocol is designed to measure hormone secretion from isolated pancreatic islets in response to various stimuli.

-

Islet Isolation:

-

Perfuse the pancreas of a mouse or rat via the common bile duct with a solution of collagenase P in Hank's Balanced Salt Solution (HBSS).[13]

-

Excise the pancreas and incubate at 37°C to allow for tissue dissociation.[13]

-

Wash the digested tissue multiple times with cold HBSS to remove the collagenase.[8]

-

Purify islets by hand-picking under a stereomicroscope or by density gradient centrifugation.[8][13]

-

Culture islets overnight in RPMI-1640 medium containing 11 mM glucose and 10% fetal bovine serum to allow for recovery.[8]

-

-

Pre-incubation:

-

Place a defined number of islets (e.g., 10-50) into a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1-3 mM), 0.1% BSA, and protease inhibitors.[14]

-

Incubate for 30-60 minutes at 37°C in a 5% CO2 atmosphere to establish a basal secretion rate and wash out pre-secreted hormones.[14]

-

-

Stimulation:

-

Transfer the islets to fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without various concentrations of this compound or SSTR-selective agonists.[14]

-

Include control groups with low glucose, high glucose alone, and positive controls like high KCl or arginine.[14]

-

Incubate for 30-60 minutes at 37°C.[14]

-

-

Sample Collection and Analysis:

Perifusion Assay for Dynamic Hormone Secretion

This method allows for the real-time measurement of hormone secretion from isolated islets in response to changing secretagogue concentrations.

-

Islet Preparation: Isolate and culture islets as described in the static incubation protocol.

-

Perifusion System Setup:

-

Place a group of islets into a perifusion chamber.

-

Continuously supply the chamber with a buffer (e.g., KRB) at a constant flow rate.

-

The composition of the perifusion buffer can be changed over time to introduce different concentrations of glucose, this compound, and other test compounds.

-

-

Experimental Procedure:

-

Begin by perifusing with a low glucose buffer to establish a baseline secretion rate.

-

Switch to a high glucose buffer to stimulate insulin secretion.

-

Introduce this compound into the high glucose buffer to observe its inhibitory effect.

-

Wash out the this compound to observe any rebound in secretion.

-

-

Fraction Collection and Analysis:

-

Collect the effluent from the perifusion chamber in timed fractions.

-

Analyze the hormone concentration in each fraction by ELISA or RIA.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Somatostatin signaling pathway in pancreatic beta-cells.

References

- 1. The somatostatin receptor in human pancreatic β-cells [pubmed.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: a quantitative double-label immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtype-selective expression of the five somatostatin receptors (hSSTR1-5) in human pancreatic islet cells: A quantitative double-label immunohistochemial analysis - ProQuest [proquest.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Somatostatin: mechanism of action in pancreatic islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of somatostatin on insulin secretion is not mediated via the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inhibitory effect of somatostatin on growth hormone, insulin and glucagon secretion in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of somatostatin-28 on dynamics of insulin secretion in perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid, high efficiency isolation of pancreatic ß-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Somatostatin Acetate Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of somatostatin acetate to its receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are working with somatostatin and its analogs. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the intracellular signaling pathways initiated upon receptor activation.

Introduction to Somatostatin and its Receptors

Somatostatin is a naturally occurring cyclic peptide hormone that exists in two biologically active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28). It plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. The biological effects of somatostatin are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).[1][2] These receptors are distributed throughout the body, with varying expression patterns in different tissues and tumors. The affinity of this compound for these receptor subtypes is a critical determinant of its therapeutic efficacy in various diseases, including neuroendocrine tumors and acromegaly.

Quantitative Binding Affinity of Somatostatin and its Analogs

The binding affinity of this compound and its synthetic analogs, such as octreotide and lanreotide, to the five SSTR subtypes is typically determined through in vitro competitive radioligand binding assays. The affinity is commonly expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Somatostatin and Analogs for Human SSTR Subtypes

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Somatostatin-14 | 1.3 | 0.2 | 0.8 | 1.0 | 0.6 |

| Somatostatin-28 | 1.1 | 0.3 | 0.7 | 1.2 | 0.1 |

| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 3.0 |

| Lanreotide Acetate | >1000 | 0.8 | 100 | >1000 | 5.2 |

Note: Ki values are compiled from various sources and may vary depending on the specific experimental conditions.[3]

Somatostatin Receptor Binding Kinetics

While binding affinity (Ki) provides a measure of the steady-state interaction, binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. These kinetic parameters are crucial for understanding the duration of action and the pharmacological profile of a drug. Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic rate constants.[4][5]

Table 2: Kinetic Rate Constants for Somatostatin-14 Binding to SSTR2

| Parameter | Value | Unit |

| Association Rate (kon) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (koff) | 3.2 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (Kd) | 2.1 | nM |

Note: These values are illustrative and can vary based on experimental setup. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).[6]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[7] A competitive binding assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.

Protocol Overview:

-

Membrane Preparation:

-

Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[8]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and increasing concentrations of the unlabeled competitor (this compound).[9]

-

To determine non-specific binding, a parallel set of wells is prepared with an excess of an unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

Determine the IC50 value from the curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor, providing kinetic information (kon and koff).[4]

Protocol Overview:

-

Chip Preparation:

-

Immobilize one of the binding partners (e.g., the SSTR) onto the surface of a sensor chip. Amine coupling is a common method for this.

-

-

Binding Measurement:

-

Inject a solution containing the other binding partner (the analyte, e.g., this compound) at various concentrations over the sensor chip surface.

-

The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected and recorded as a response unit (RU) over time, generating a sensorgram.

-

-

Data Analysis:

-

The association phase of the sensorgram is analyzed to determine the association rate constant (kon).

-

After the injection, a buffer is flowed over the chip, and the dissociation of the analyte from the receptor is monitored to determine the dissociation rate constant (koff).

-

The kinetic data is fitted to a suitable binding model to calculate kon, koff, and the equilibrium dissociation constant (Kd).

-

Somatostatin Receptor Signaling Pathways

SSTRs are members of the GPCR superfamily and are primarily coupled to inhibitory G proteins (Gi/o).[10] The activation of these receptors by this compound initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the hormone.

Primary Signaling Pathway:

-

Receptor Activation: The binding of this compound to an SSTR induces a conformational change in the receptor.

-

G Protein Activation: This conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.

-

Effector Modulation: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the enzyme adenylyl cyclase.

-

Second Messenger Regulation: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including ion channels and transcription factors, resulting in the inhibition of hormone secretion and cell proliferation.[11]

Other Signaling Pathways:

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can lead to the stimulation of PTPs, which can dephosphorylate and inactivate growth factor receptors, contributing to the anti-proliferative effects of somatostatin.[12]

-

Modulation of Ion Channels: SSTRs can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, leading to cell hyperpolarization and reduced calcium influx.

-

Activation of the MAPK Pathway: Depending on the cell type and receptor subtype, SSTRs can also modulate the mitogen-activated protein kinase (MAPK) pathway.

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. GraphPad Prism 10 Curve Fitting Guide - Equation: Association kinetics (two ligand concentrations) [graphpad.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Somatostatin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery and subsequent chemical synthesis of somatostatin acetate. It details the initial isolation and characterization of this pivotal peptide hormone, including the experimental protocols that led to its identification. Furthermore, this guide elaborates on the evolution of its chemical synthesis, from early solution-phase methods to more advanced solid-phase strategies. Quantitative data is presented in structured tables for clarity, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Discovery and Isolation of Somatostatin

The discovery of somatostatin in 1973 was a landmark achievement in neuroendocrinology, stemming from the intense scientific rivalry between the laboratories of Roger Guillemin and Andrew Schally, who were both investigating hypothalamic releasing factors.[1][2] Their work, which ultimately led to a shared Nobel Prize in Physiology or Medicine in 1977, unveiled a new level of hormonal regulation originating from the brain.[1][3]

Initially, the search was for a growth hormone-releasing factor (GRF).[2] However, researchers in Guillemin's laboratory, notably Paul Brazeau, observed a consistent and potent inhibition of growth hormone secretion from cultured pituitary cells when treated with sheep hypothalamic extracts.[4][5] This unexpected finding shifted the focus to isolating and characterizing the inhibitory substance, which Guillemin's team named "somatostatin," derived from "soma," meaning body, and "statin," meaning to halt or stop.[4]

Experimental Protocol for the Isolation of Ovine Somatostatin

The isolation of somatostatin was a monumental task, requiring the processing of a vast quantity of biological material to obtain a minute amount of the pure peptide. The following protocol is a synthesis of the methodologies described in the foundational publications.

1.1.1. Tissue Extraction:

-

Starting Material: Approximately 500,000 sheep hypothalamic fragments were collected.[6]

-

Extraction: The tissue was homogenized and extracted with an ethanol-chloroform-acetic acid-water (810:100:5:90) mixture.[6]

1.1.2. Purification Steps:

-

Partition Chromatography: The crude extract was subjected to partition chromatography in a system of 0.1% acetic acid-n-butyl alcohol-pyridine (11:5:3). The active fraction was found in the organic phase.[6]

-

Further Partitioning: The material from the organic phase was then partitioned in n-butyl alcohol-acetic acid-water (4:1:5).[6]

-

Gel Filtration: Subsequent purification was achieved through gel filtration chromatography.

-

Ion-Exchange Chromatography: Further purification was carried out using ion-exchange chromatography.

-

High-Pressure Liquid Chromatography (HPLC): The final purification step involved reverse-phase HPLC to yield a homogenous peptide.

Characterization of Somatostatin

The purified peptide was subjected to rigorous analysis to determine its structure and function.

1.2.1. Amino Acid Analysis:

-

The amino acid composition of the purified peptide was determined, revealing the presence of 14 amino acid residues.

1.2.2. Edman Degradation:

-

The precise sequence of these amino acids was elucidated using manual Edman degradation, a process that sequentially removes one amino acid at a time from the N-terminus of the peptide.[4]

1.2.3. Mass Spectrometry:

-

Mass spectrometry was employed to confirm the amino acid sequence of the peptide fragments, providing a definitive structural characterization.[4]

The culmination of these efforts revealed the primary structure of somatostatin as a 14-amino acid cyclic peptide with a disulfide bridge between two cysteine residues.[5]

Chemical Synthesis of this compound

The elucidation of somatostatin's structure paved the way for its chemical synthesis, a critical step for producing sufficient quantities for further research and therapeutic development. Both solution-phase and solid-phase peptide synthesis strategies have been successfully employed.

Solid-Phase Peptide Synthesis (SPPS) of Somatostatin

The solid-phase method, pioneered by R.B. Merrifield, became a cornerstone for peptide synthesis due to its efficiency and amenability to automation. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a common strategy.

2.1.1. General Principles of Fmoc-Based SPPS:

-

Resin Attachment: The C-terminal amino acid is attached to an insoluble polymer support (resin).

-

Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, typically piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain.

-

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase HPLC.

2.1.2. Experimental Protocol for Fmoc-SPPS of Somatostatin:

-

Resin: A suitable resin, such as a Wang or Rink amide resin, is used.

-

Amino Acid Derivatives: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., t-butyl for Asp, Thr, Ser; Trt for Cys, Asn; Boc for Lys) are used.

-

Deprotection: 20-55% piperidine in DMF is used for Fmoc removal.[7]

-

Coupling: Symmetrical anhydrides or other activating agents are used for coupling reactions.

-

Cleavage Cocktail: A cleavage cocktail, typically containing TFA with scavengers (e.g., water, triisopropylsilane, thioanisole) is used to cleave the peptide from the resin and remove side-chain protecting groups.

-

Cyclization: The linear, reduced peptide is cyclized to form the disulfide bond. This is often achieved by air oxidation or by using an oxidizing agent like potassium ferricyanide in a dilute aqueous solution at a slightly alkaline pH.[7]

-

Purification: The crude cyclic peptide is purified by preparative reverse-phase HPLC.

-

Acetate Salt Formation: The purified somatostatin is converted to its acetate salt by lyophilization from an aqueous solution containing acetic acid.

Solution-Phase Synthesis of Somatostatin

While often more labor-intensive, solution-phase synthesis allows for the purification of intermediates at each step, which can be advantageous for large-scale production.

2.2.1. General Principles of Solution-Phase Synthesis:

-

Fragment Condensation: The peptide is synthesized by coupling smaller, protected peptide fragments together in solution.

-

Protecting Groups: A combination of orthogonal protecting groups is used for the α-amino, α-carboxyl, and side-chain functional groups to allow for selective deprotection.

-

Purification of Intermediates: Intermediates are purified after each coupling and deprotection step.

2.2.2. Large-Scale Synthesis via an Alternating Liquid/Solid-Phase Approach: A hybrid approach has been developed for the large-scale synthesis of somatostatin.[8] This method combines the advantages of both solution and solid-phase techniques. Key features include:

-

Stepwise Synthesis: The peptide is built stepwise from the C-terminus.

-

Minimal Side-Chain Protection: A minimal protection strategy is employed to reduce the number of reaction steps.

-

Precipitation of Intermediates: The growing peptide chain is designed to be insoluble in the reaction solvent, allowing for purification by simple filtration and washing, mimicking the ease of solid-phase synthesis without a polymeric support.[8]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of somatostatin.

| Table 1: Solid-Phase Synthesis of Somatostatin (Fmoc Strategy) | |

| Parameter | Value |

| Overall Yield of di-S-protected Somatostatin | 55-60%[7] |

| Yield of Dihydrosomatostatin after Purification | 91%[7] |

| Purity by HPLC | >98%[8] |

| Table 2: Biological Activity of Synthetic Somatostatin | |

| Parameter | Value |

| Inhibition of Growth Hormone Secretion (in vitro) | 1 x 10⁻⁹ M[5] |

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

Somatostatin exerts its diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[9] These receptors are coupled to inhibitory G-proteins (Gi), and their activation triggers a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and cell proliferation.

Caption: Somatostatin Receptor Signaling Pathway

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis Workflow

Conclusion

The discovery and synthesis of somatostatin represent a triumph of biochemical research, opening new avenues in our understanding of hormonal regulation and providing the foundation for the development of valuable therapeutic agents. The methodologies outlined in this guide, from the arduous initial isolation to the refined chemical synthesis techniques, underscore the evolution of peptide science. This knowledge continues to inform the development of novel somatostatin analogs with enhanced stability and receptor selectivity for the treatment of a range of endocrine and oncological diseases.

References

- 1. endocrinology.org [endocrinology.org]

- 2. The Nobel Duel [press.asimov.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Somatostatin. The beginnings, 1972 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypothalamic polypeptide that inhibits the secretion of immunoreactive pituitary growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Somatostatin: Unraveling the Contrasting Activities of Endogenous Somatostatin and Somatostatin Acetate

For Immediate Release

This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the comparative activities of endogenous somatostatin and its synthetic counterpart, somatostatin acetate. We will delve into their structural nuances, receptor binding affinities, pharmacokinetic profiles, and the intricate signaling pathways they modulate. This document aims to be an essential resource for understanding the therapeutic potential and mechanistic intricacies of these critical peptides.

Structural and Functional Overview

Endogenous somatostatin is a naturally occurring peptide hormone that plays a crucial inhibitory role in the endocrine system. It exists in two primary bioactive forms: a 14-amino acid peptide (somatostatin-14 or SS-14) and a 28-amino acid peptide (somatostatin-28 or SS-28).[1][2] Both are derived from the precursor protein preprosomatostatin and are characterized by a disulfide bridge, which is essential for their biological activity.[2] this compound is the synthetic, chemically stable form of somatostatin, mirroring the structure of the native hormone and utilized for therapeutic applications.[3][4][5] Its primary function, like the endogenous hormone, is to regulate the endocrine system by inhibiting the release of various other hormones.[5]

The physiological and pharmacological effects of both endogenous somatostatin and this compound are mediated through their interaction with a family of five distinct G protein-coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5).[6]

Comparative Quantitative Analysis

A critical aspect for drug development and research is the quantitative comparison of the binding affinities and pharmacokinetic profiles of endogenous somatostatin and this compound.

Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a key determinant of its potency and selectivity. The table below summarizes the binding affinities (Ki in nM) of endogenous somatostatin (SS-14 and SS-28) and, where available, provides context for this compound's expected similar profile to the native hormone. It is important to note that specific Ki values for this compound are often not reported separately from endogenous somatostatin in comparative studies, as it is designed to mimic the natural ligand.

| Receptor Subtype | Endogenous Somatostatin-14 (Ki, nM) | Endogenous Somatostatin-28 (Ki, nM) | This compound (Ki, nM) |

| SSTR1 | ~0.8 | ~0.5 | Expected to be similar to SS-14/SS-28 |

| SSTR2 | ~0.2 | ~0.3 | Expected to be similar to SS-14/SS-28 |

| SSTR3 | ~0.6 | ~0.4 | Expected to be similar to SS-14/SS-28 |

| SSTR4 | ~1.5 | ~1.0 | Expected to be similar to SS-14/SS-28 |

| SSTR5 | ~0.3 | ~0.1 | Expected to be similar to SS-14/SS-28 |

Note: The Ki values are approximate and can vary depending on the experimental conditions and cell types used. The data for endogenous somatostatin is compiled from various sources.

Pharmacokinetic Profile

The therapeutic utility of a compound is significantly influenced by its pharmacokinetic properties, particularly its half-life. A stark contrast is observed between endogenous somatostatin and its synthetic analogs in this regard.

| Compound | Half-life | Key Characteristics |

| Endogenous Somatostatin | 1-3 minutes[1][7] | Rapidly degraded by plasma peptidases, limiting its therapeutic use to continuous intravenous infusion.[8] |

| This compound | Significantly longer than endogenous somatostatin | Synthetic modifications in analogs like octreotide, a closely related compound, result in a half-life of about 90 minutes, allowing for more practical clinical administration.[8][9] While a precise half-life for this compound itself is less commonly cited, it is engineered for greater stability than the native hormone. |

Key Signaling Pathways

Upon binding to their receptors, both endogenous somatostatin and this compound trigger a cascade of intracellular signaling events that ultimately lead to their diverse physiological effects. The primary signaling mechanisms involve the inhibition of adenylyl cyclase and the modulation of the PI3K/Akt/mTOR pathway.

Inhibition of Adenylyl Cyclase

A canonical signaling pathway activated by all five SSTR subtypes is the inhibition of adenylyl cyclase.[10][11][12] This process is mediated by the inhibitory G-protein (Gi) coupled to the SSTRs. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). This cascade plays a pivotal role in the inhibition of hormone secretion from various endocrine cells.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C78H108N18O21S2 | CID 86278199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin - Wikipedia [en.wikipedia.org]

- 10. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

In Vivo Pharmacokinetics of Somatostatin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo half-life and clearance of somatostatin acetate. It is designed to be a comprehensive resource, incorporating quantitative pharmacokinetic data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction

Somatostatin is a naturally occurring peptide hormone that plays a crucial regulatory role in the endocrine and nervous systems.[1][2] It is a potent inhibitor of a wide range of physiological processes, including the secretion of growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones.[2][3][4][5] Marketed as this compound, its therapeutic potential is significant, particularly in the management of conditions like acromegaly and neuroendocrine tumors.[4][6]

However, the clinical utility of native somatostatin is severely hampered by its extremely short in vivo half-life, which is typically between 1 to 3 minutes.[1][7] This rapid elimination is primarily due to enzymatic degradation by peptidases present in plasma and tissues.[8] This inherent instability necessitates the development of synthetic analogs, such as octreotide and lanreotide, which have been engineered for greater metabolic stability and prolonged duration of action.[1][6][9] This guide will detail the pharmacokinetic profiles of both native somatostatin and its key synthetic analogs, the methods used to determine these properties, and the mechanism of action at the cellular level.

Pharmacokinetic Profile: Half-Life and Clearance

The in vivo persistence of somatostatin and its analogs is a critical determinant of their therapeutic efficacy. The following tables summarize the key pharmacokinetic parameters.

Native this compound

The half-life of endogenous somatostatin is exceptionally short, leading to rapid clearance from the systemic circulation.

| Parameter | Species | Value | Route of Administration | Citation |

| Half-Life (t½) | Human | 1-3 minutes | N/A (Endogenous) | [1][7][8] |

| Clearance | Human | ~3000 mL/minute | Intravenous | [8] |

The high total body clearance value, which exceeds hepatic blood flow, indicates rapid enzymatic breakdown throughout the circulatory system and in various tissues as a primary elimination route.[8]

Synthetic Somatostatin Analogs

To overcome the limitations of the native peptide, synthetic analogs with significantly longer half-lives have been developed and are now the standard of care.

| Analog | Parameter | Species | Value | Route of Administration | Citation |

| Octreotide | Half-Life (t½) | Human | ~1.5 - 2 hours | Subcutaneous | [9][10] |

| Half-Life (t½) | Human (Acromegaly) | 110 minutes | Subcutaneous | [11] | |

| Half-Life (t½) | Mouse | 52.1 minutes | Oral (with Intravail®) | [12] | |

| Half-Life (t½) | Mouse | 1.3 minutes | Subcutaneous | [12] | |

| Total Clearance | Human (Acromegaly) | 172 mL/minute | Subcutaneous | [11] | |

| Lanreotide (SR) | Apparent Half-Life (t½) | Human | 4.52 days | Intramuscular | [13] |

| Octreotide (LAR) | Apparent Half-Life (t½) | Human | 169 hours (~7 days) | Intramuscular | [14] |

Note: SR (Slow-Release) and LAR (Long-Acting Release) formulations utilize microencapsulation to achieve a sustained release profile, resulting in a much longer apparent half-life.[6][14][15]

Experimental Protocols for Pharmacokinetic Analysis

Determining the in vivo half-life and clearance of peptide drugs like this compound involves a multi-step process, from administration to quantitative analysis.

In Vivo Animal Studies

Objective: To determine the pharmacokinetic profile of a somatostatin analog in a preclinical model.

Methodology:

-

Animal Model: Male Swiss Webster mice or Sprague Dawley rats are commonly used.[12][16]

-

Drug Formulation & Administration: The peptide is formulated in a suitable vehicle (e.g., sodium acetate buffer). Administration is typically performed via subcutaneous (s.c.) injection or intravenous (i.v.) infusion.[9][11][16] For oral delivery studies, administration is done by gavage, often with absorption enhancers.[12]

-

Blood Sampling: Following administration, blood samples are collected at predetermined time points. For rapid-acting compounds, this may involve sampling every few minutes initially, followed by hourly collections.[11] Samples are typically drawn from the portal vein or via tail bleeding.

-

Sample Processing: Blood is collected into tubes containing anticoagulants and protease inhibitors to prevent degradation of the peptide. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

-

Quantitative Analysis: Peptide concentrations in the plasma/serum are measured using a validated analytical method, such as:

-

Pharmacokinetic Calculation: The resulting concentration-time data is used to calculate key parameters like half-life (t½), volume of distribution (Vd), and total clearance (CL) using non-compartmental or compartmental analysis software.

Below is a generalized workflow for such an experiment.

Human Clinical Studies

Objective: To evaluate the pharmacokinetics of a somatostatin analog in human subjects.

Methodology:

-

Study Population: Healthy volunteers or patients with the target condition (e.g., acromegaly) are recruited.[11][13]

-

Study Design: Typically an open-label, single-dose or multiple-dose study.[11][14]

-

Administration and Dosing: A specific dose (e.g., 100 µg octreotide) is administered subcutaneously or intramuscularly for long-acting formulations.[11][14]

-

Pharmacokinetic Sampling: Venous blood samples are collected at frequent, scheduled intervals over a period that can range from 8 hours for short-acting formulations to several weeks for long-acting ones.[11][14]

-

Bioanalysis: Plasma concentrations of the drug are determined using a validated assay (e.g., RIA).

-

Pharmacodynamic Assessment: In parallel, biomarkers are often measured to assess the drug's effect, such as levels of Growth Hormone (GH) or Insulin-like Growth Factor 1 (IGF-1).[13][14]

Mechanism of Action and Signaling Pathways

This compound exerts its wide-ranging inhibitory effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[3][18] These receptors are distributed differently across various tissues, which accounts for the hormone's diverse physiological actions.

Upon binding of somatostatin to an SSTR, the receptor couples to an inhibitory G-protein (Gi). This initiates a cascade of intracellular signaling events, with the most prominent being the inhibition of the enzyme adenylyl cyclase.[3][4][19]

Primary Signaling Pathway: Adenylyl Cyclase Inhibition

This is the principal mechanism by which somatostatin inhibits hormone secretion.

-

Binding: Somatostatin binds to its receptor (SSTR).

-

G-Protein Activation: The receptor activates the associated Gi protein, causing the Gαi subunit to dissociate.

-

Enzyme Inhibition: The activated Gαi subunit directly inhibits adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][19]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in hormone secretion, ultimately inhibiting the release of hormones like GH, insulin, and glucagon.[3]

Other Key Signaling Pathways

In addition to cAMP inhibition, somatostatin binding can trigger other important cellular responses:

-